Cas no 1342359-36-7 (Ethyl 5-fluoro-2-methyl-3-nitrobenzoate)

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a fluorinated aromatic ester with a nitro substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring both electron-withdrawing (fluoro and nitro) and electron-donating (methyl) groups, makes it valuable for constructing complex heterocycles and active pharmaceutical ingredients (APIs). The compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in reactions such as nucleophilic substitutions or catalytic reductions. Its well-defined reactivity profile allows for precise functionalization, making it a preferred choice for medicinal chemistry and agrochemical applications. The ethyl ester group further enhances solubility in organic solvents, facilitating downstream processing.
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate structure
1342359-36-7 structure
Product name:Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
CAS No:1342359-36-7
MF:C10H10FNO4
Molecular Weight:227.1891
MDL:MFCD17282865
CID:1029871
PubChem ID:63049136

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
    • AK134629
    • 6172AA
    • AX8256397
    • A887940
    • AKOS012348789
    • AC-33556
    • DTXSID80734518
    • Ethyl5-fluoro-2-methyl-3-nitrobenzoate
    • DB-230433
    • 1342359-36-7
    • MFCD17282865
    • BCP23621
    • CS-0151849
    • DS-4788
    • A12018
    • MDL: MFCD17282865
    • インチ: 1S/C10H10FNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3
    • InChIKey: XXIIRYGATOUXBZ-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C(C(C([H])([H])[H])=C(C(=O)OC([H])([H])C([H])([H])[H])C=1[H])[N+](=O)[O-]

計算された属性

  • 精确分子量: 227.05938596g/mol
  • 同位素质量: 227.05938596g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.1
  • XLogP3: 2.4

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222489-10g
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 98%
10g
¥820 2023-04-15
Alichem
A010009358-500mg
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 97%
500mg
831.30 USD 2021-07-06
Chemenu
CM156039-5g
ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 98%
5g
$59 2022-12-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PS954-1g
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 98%
1g
137.0CNY 2021-07-12
eNovation Chemicals LLC
Y1047995-1g
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 98%
1g
$80 2024-06-06
Crysdot LLC
CD12152722-25g
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 98%
25g
$559 2024-07-23
Alichem
A010009358-250mg
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 97%
250mg
484.80 USD 2021-07-06
Alichem
A010009358-1g
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 97%
1g
1,490.00 USD 2021-07-06
Chemenu
CM156039-10g
ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 98%
10g
$104 2022-12-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PS954-5g
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
1342359-36-7 98%
5g
274CNY 2021-05-08

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate 関連文献

Ethyl 5-fluoro-2-methyl-3-nitrobenzoateに関する追加情報

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 1342359-36-7): A Comprehensive Overview of Structure, Synthesis, and Applications

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS No. 1342359-36-7) is a substituted aromatic ester that has garnered attention in modern chemical research due to its unique structural features and potential applications in pharmaceutical development and materials science. The compound’s core structure consists of a benzene ring substituted with a nitro group (-NO₂), a fluorine atom (-F), a methyl group (-CH₃), and an ethyl ester functionality (-COOCH₂CH₃). These substituents create a highly functionalized scaffold that enables diverse reactivity patterns, making it a valuable intermediate in the synthesis of bioactive molecules.

The presence of the nitro group at the para position relative to the ester functionality introduces significant electron-withdrawing effects, which influence the compound’s reactivity in electrophilic aromatic substitution reactions. Recent studies have highlighted the role of such nitro-substituted benzoates in modulating redox properties and enhancing metabolic stability in drug candidates. The fluorine atom, positioned at the meta position relative to the methyl group, further contributes to electronic effects while potentially improving lipophilicity—a critical factor in drug absorption and distribution profiles.

Synthetic approaches to Ethyl 5-fluoro-2-methyl-3-nitrobenzoate typically involve multi-step processes starting from fluoro-substituted aromatic precursors. One prominent method described in recent literature employs selective nitration of p-fluorotoluene derivatives followed by esterification with ethanol under acidic conditions. This strategy aligns with modern green chemistry principles by minimizing byproduct formation and utilizing mild reaction conditions. Researchers have also explored catalytic methods involving transition metal complexes to enhance regioselectivity during nitration steps, addressing challenges associated with competing substitution patterns.

The compound’s structural versatility has led to its investigation as a building block for heterocyclic scaffolds relevant to medicinal chemistry. For instance, its ester functionality can undergo hydrolysis to form carboxylic acids, which serve as precursors for amide bond formation—a key step in peptidomimetic design. Additionally, the nitro group can be reduced to an amino functionality via catalytic hydrogenation or chemical reductants like iron powder or tin(II) chloride, opening pathways for amine-based conjugation reactions critical in bioconjugation technologies.

In the context of pharmaceutical research, compounds bearing similar structural motifs have demonstrated activity against various biological targets. A 2024 study published in *Organic & Biomolecular Chemistry* reported that related nitro-substituted benzoates exhibited inhibitory effects on bacterial quorum sensing systems, suggesting potential applications as anti-infective agents without traditional antibiotic resistance mechanisms. While direct data on Ethyl 5-fluoro-2-methyl-3-nitrobenzoate remains limited, its structural similarity to these active compounds warrants further exploration into its biological profile.

From an analytical chemistry perspective, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry are essential for confirming the purity and identity of this compound. The distinct chemical shifts observed for aromatic protons adjacent to both fluorine and nitro groups provide unique spectral signatures that aid in quality control processes within industrial settings.

In materials science applications, substituted benzoates often find use as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The electron-deficient nature introduced by the nitro group enhances Lewis acidity interactions, potentially enabling applications in catalysis or sensor development where metal-ligand cooperativity plays a role.

Ongoing research continues to expand our understanding of how subtle structural modifications—such as varying substituent positions or introducing additional functional groups—can influence physicochemical properties and biological activity profiles. This iterative approach is central to rational drug design strategies aimed at optimizing therapeutic efficacy while minimizing off-target effects.

The accessibility of this compound through commercial suppliers underscores its importance as a synthetic intermediate rather than an end-use product itself. Researchers working on projects involving complex molecule synthesis may find it particularly useful when designing libraries for high-throughput screening campaigns targeting novel therapeutic agents or functional materials.

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